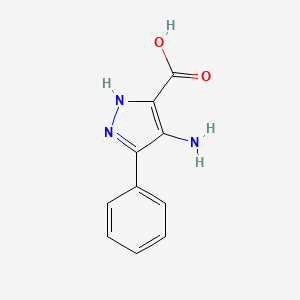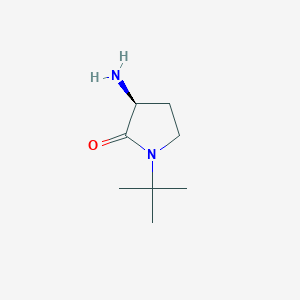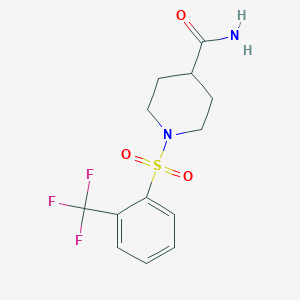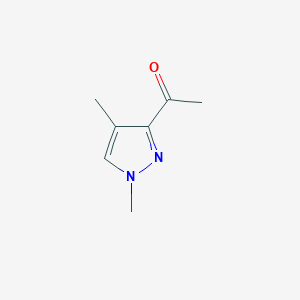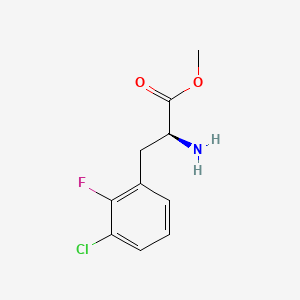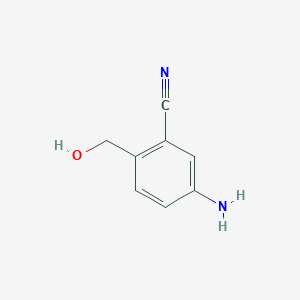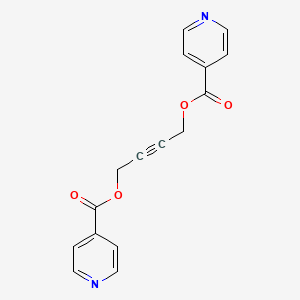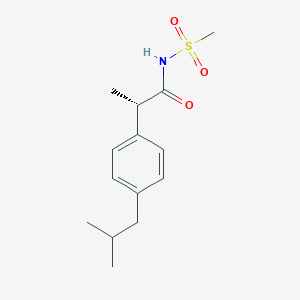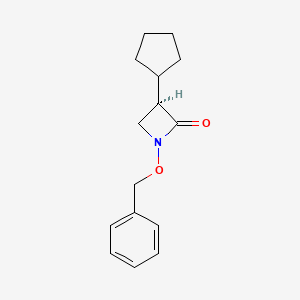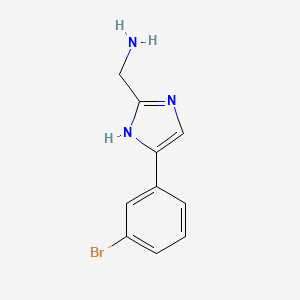
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromophenyl group at the 4-position and a methanamine group at the 2-position of the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine typically involves the reaction of 3-bromobenzylamine with imidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3-bromobenzylamine is reacted with an imidazole derivative in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing therapeutic agents.
Receptor Binding: It can bind to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be a key component in the production of pharmaceutical agents.
Mechanism of Action
The mechanism by which (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methanamine group can further enhance binding affinity through electrostatic interactions.
Comparison with Similar Compounds
- (4-(Benzyloxy)-3-bromophenyl)methanamine
- (3-Bromophenyl)methanamine
- (4-Bromophenyl)methanamine hydrochloride
Uniqueness:
- (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine stands out due to the presence of both the bromophenyl and imidazole groups, which provide unique chemical and biological properties. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
[5-(3-bromophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) |
InChI Key |
FRVKYUPLOZFRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


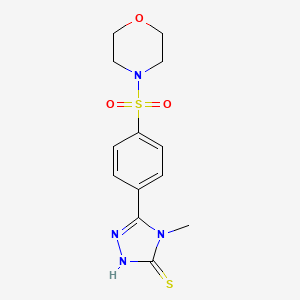
![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)
![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
